N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrole ring, a trifluoromethyl group, and a sulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and bioactivity, while the sulfonamide group may interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
N-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide: Similar structure but without the methyl group on the pyrrole ring.
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity compared to similar compounds without this group.
This comprehensive overview provides a detailed understanding of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3S/c1-19-8-2-3-12(19)13(20)9-18-23(21,22)11-6-4-10(5-7-11)14(15,16)17/h2-8,13,18,20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWVKTCNWPVQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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